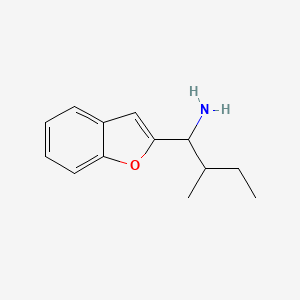

1-(Benzofuran-2-yl)-2-methylbutan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

1-(1-benzofuran-2-yl)-2-methylbutan-1-amine |

InChI |

InChI=1S/C13H17NO/c1-3-9(2)13(14)12-8-10-6-4-5-7-11(10)15-12/h4-9,13H,3,14H2,1-2H3 |

InChI Key |

LLTWDYZNKXWXPK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C1=CC2=CC=CC=C2O1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Benzofuran 2 Yl 2 Methylbutan 1 Amine

Established Synthetic Routes for Benzofuran-2-yl Alkylamines

The synthesis of benzofuran-2-yl alkylamines, including the specific compound 1-(Benzofuran-2-yl)-2-methylbutan-1-amine, typically involves multi-step sequences that begin with the construction of the core benzofuran (B130515) ring system. A common and effective strategy is the preparation of a 2-acylbenzofuran intermediate, which can then be converted to the desired alkylamine.

Precursor Synthesis and Optimization of Reaction Conditions

The synthesis of the benzofuran scaffold can be achieved through various cyclization methods, such as acid-catalyzed cyclizations, Heck-type cyclizations, and carbonylative cyclizations via Sonogashira reactions. nih.govjocpr.com A frequently employed precursor for 2-substituted benzofurans is 2-acetylbenzofuran. This key intermediate can be synthesized by reacting salicylaldehyde (B1680747) with chloroacetone (B47974) in the presence of a base like potassium carbonate. jocpr.comresearchgate.net

Once the 2-acylbenzofuran precursor is obtained, the alkylamine side chain can be introduced. For this compound, a plausible route involves the synthesis of the corresponding ketone, 1-(benzofuran-2-yl)-2-methylbutan-1-one. This ketone can then be converted to the primary amine via methods such as reductive amination.

The optimization of reaction conditions is critical for maximizing yields and purity. Studies on the synthesis of related benzofuran structures highlight the importance of systematically evaluating parameters such as catalysts, solvents, temperature, and reagents. For instance, in the synthesis of 2-aminobenzofurans via a [4+1] cycloaddition, various promoters and solvents were screened to identify the optimal conditions. nih.gov Scandium triflate (Sc(OTf)₃) was found to be a highly effective promoter, and the addition of 4 Å molecular sieves improved the yield significantly. nih.gov

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Aminobenzofuran 3a nih.gov Adapted from a study on the cycloaddition of o-hydroxybenzhydryl alcohol and p-nitrophenyl isocyanide.

| Entry | Promoter (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzoic Acid (50) | CH₂Cl₂ | Room Temp | 21 |

| 2 | TsOH (50) | CH₂Cl₂ | Room Temp | 45 |

| 3 | TfOH (50) | CH₂Cl₂ | Room Temp | 62 |

| 4 | Sc(OTf)₃ (50) | CH₂Cl₂ | Room Temp | 75 |

| 5 | Sc(OTf)₃ (100) | Toluene | 0 | 82 |

Similarly, in palladium-catalyzed C-H arylation reactions to functionalize the benzofuran core, parameters such as the palladium source, silver salt additive, and solvent are systematically varied to achieve high efficiency. mdpi.com

Stereoselective Synthetic Approaches and Chiral Resolution Techniques

The compound this compound possesses two chiral centers, leading to the existence of four possible stereoisomers. The preparation of single enantiomers is often crucial for pharmacological applications. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

While specific stereoselective syntheses for this exact compound are not extensively detailed in the literature, general approaches include the use of chiral reducing agents for the conversion of a prochiral ketone or imine precursor. Asymmetric transfer hydrogenation is a powerful tool for this type of transformation.

Alternatively, chiral resolution of the racemic amine is a widely used and effective technique. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating enantiomers. Research has demonstrated the successful enantiomeric separation of various 1-(benzofuran-2-yl)alkylamines using CSPs based on chiral crown ethers. researchgate.netresearchgate.net The separation relies on the diastereomeric complexes formed between the protonated amine analytes and the chiral crown ether selector. researchgate.net The efficiency of this separation is quantified by the separation factor (α) and resolution (Rs).

Table 2: Chiral Resolution of Racemic 1-(Benzofuran-2-yl)alkylamines on a Crown Ether-Based CSP researchgate.net Mobile Phase: 80% Methanol in water + 10 mM Sulfuric Acid

| Compound | R Group | α (Separation Factor) | Rs (Resolution) |

|---|---|---|---|

| 4a | -CH₃ | 1.14 | 1.60 |

| 4b | -CH₂CH₃ | 1.18 | 2.11 |

| 4c | -CH(CH₃)₂ | 1.25 | 2.92 |

Evaluation of Synthetic Yields and Purity Profiles

The structural confirmation and purity assessment of this compound and its intermediates are conducted using a suite of standard analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the presence of the benzofuran ring, the alkylamine side chain, and their connectivity. mdpi.comnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, which is used to confirm the elemental composition of the synthesized compound. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups present in the molecule, such as the N-H bonds of the amine and the C-O-C bonds of the furan (B31954) ring. nih.gov

Design and Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives allows for the systematic exploration of structure-activity relationships. Modifications can be made to the benzofuran ring system or the alkylamine side chain to modulate the compound's chemical properties. nih.gov

Modifications at the Benzofuran Ring System

The benzofuran scaffold offers multiple positions for substitution, primarily on the benzene (B151609) ring (positions 4, 5, 6, and 7) and at the C3 position of the furan ring.

Substitution on the Benzene Ring: A common strategy involves starting with appropriately substituted phenols or salicylaldehydes. mdpi.com For example, using a substituted salicylaldehyde in the initial cyclization reaction will yield a benzofuran with the corresponding substitution pattern. This approach has been used to synthesize derivatives with methoxy (B1213986) and ethoxy groups at various positions on the aromatic ring. mdpi.com

Substitution at the C3 Position: Modern synthetic methods, such as palladium-catalyzed C-H functionalization, provide a powerful tool for introducing substituents at the C3 position late in the synthetic sequence. nih.govmdpi.com Using a directing group, such as an 8-aminoquinoline (B160924) amide at the C2 position, allows for the direct arylation of the C3 position with a wide variety of aryl iodides. nih.govmdpi.com

Table 3: Examples of Synthesized Benzofuran Ring Analogues

| Base Structure | Modification | Synthetic Method |

|---|---|---|

| Benzofuran-2-carboxamide | C3-Arylation | Pd-catalyzed C-H functionalization nih.govmdpi.com |

| 1-(3-Methyl-1-benzofuran-2-yl)ethanone | 5-Methoxy, 4,6-Dimethoxy, 4-Ethoxy | Cyclization from substituted phenols mdpi.com |

Variations within the Alkylamine Side Chain (e.g., N-substitutions, chain length, branching)

The primary amine of this compound is a versatile functional handle for further derivatization.

N-Substitution: The amine can be readily alkylated or acylated. N-alkylation can be achieved through reductive amination with aldehydes or ketones or by direct reaction with alkyl halides. This leads to the formation of secondary or tertiary amines. Examples of related N-substituted compounds include 1-(1-benzofuran-2-yl)-N-methylbutan-2-amine. ncats.iofda.gov

Chain Length and Branching: The length and branching of the alkylamine side chain can be altered by starting with different precursors during the synthesis. Instead of constructing the 2-methylbutan-1-amine side chain, different aldehydes, ketones, or nitriles can be employed in the key C-C bond-forming step (e.g., Grignard reaction, Wittig reaction followed by reduction) to generate a variety of side chains with differing lengths and branching patterns. This principle is widely applied in medicinal chemistry to fine-tune a molecule's properties. wikipedia.org

Exploration of Isomeric Forms and Stereoisomers of this compound

The molecular structure of this compound possesses two chiral centers, which gives rise to the potential for multiple stereoisomers. The presence of these stereogenic centers, located at the carbon atom bearing the amine group (C1) and the carbon atom at the 2-position of the butyl chain (C2), means that the compound can exist as enantiomers and diastereomers.

Specifically, with two chiral centers, a maximum of four stereoisomers are possible: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are a pair of enantiomers, as are the (1R,2S) and (1S,2R) isomers. The relationship between the (1R,2R) and (1R,2S) isomers, or any other combination that is not an enantiomeric pair, is diastereomeric.

While the theoretical number of stereoisomers is four, detailed research findings on the specific synthesis, isolation, and characterization of the individual stereoisomers of this compound are not extensively available in publicly accessible scientific literature. General chemical principles, however, allow for a discussion of the potential isomeric forms and the methodologies that could be employed for their study.

The synthesis of this compound without chiral control would typically result in a racemic mixture of all four stereoisomers. The separation of these isomers would then be necessary to study the specific biological activities and properties of each.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer Configuration | Relationship |

| (1R,2R) | Enantiomer of (1S,2S) |

| (1S,2S) | Enantiomer of (1R,2R) |

| (1R,2S) | Enantiomer of (1S,2R) |

| (1S,2R) | Enantiomer of (1R,2S) |

| (1R,2R) and (1R,2S) | Diastereomers |

| (1R,2R) and (1S,2R) | Diastereomers |

| (1S,2S) and (1R,2S) | Diastereomers |

| (1S,2S) and (1S,2R) | Diastereomers |

The separation of these stereoisomers can be a significant challenge. Chromatographic techniques, particularly chiral high-performance liquid chromatography (HPLC), are often employed for the analytical and preparative separation of enantiomers and diastereomers. This methodology utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus enabling their separation.

Another approach to obtaining specific stereoisomers is through stereoselective synthesis. This involves using chiral starting materials or chiral catalysts to direct the reaction towards the formation of a specific stereoisomer. For a molecule like this compound, a potential stereoselective route could involve the asymmetric reduction of a corresponding imine precursor or the use of a chiral auxiliary.

The characterization of the individual stereoisomers, once isolated, would involve various analytical techniques. Polarimetry could be used to measure the optical rotation of each enantiomeric pair. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the presence of chiral shift reagents, can be used to distinguish between different stereoisomers. X-ray crystallography of a single crystal of a pure stereoisomer or a derivative would provide unambiguous determination of its absolute configuration.

It is important to note that the biological activity of different stereoisomers of a chiral compound can vary significantly. One isomer may exhibit the desired therapeutic effects, while another may be less active, inactive, or even contribute to undesirable side effects. Therefore, the study of the individual stereoisomers of this compound is a critical area for future research to fully understand its pharmacological profile.

Pharmacological Mechanisms and Pre Clinical Biological Interactions of 1 Benzofuran 2 Yl 2 Methylbutan 1 Amine

In Vitro Receptor Binding and Functional Assays

In vitro studies of benzofuran (B130515) derivatives indicate a complex pharmacology, primarily centered on monoaminergic systems. These compounds often exhibit affinity for a range of neurotransmitter receptors and transporters.

Studies on analogous benzofuran compounds have revealed interactions with various serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) receptors. For instance, many psychoactive benzofurans demonstrate agonist activity at serotonin 5-HT2A and 5-HT2B receptors. nih.gov This is a common feature of compounds with psychedelic or entactogenic effects. The affinity for these receptors can vary significantly based on the specific substitutions on the benzofuran ring and the amine side chain.

One related compound, (-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP], has been shown to have a specific binding capacity for α2-adrenoceptors at a concentration of 10 μM, while showing negligible affinity for other examined catecholamine and serotonin receptors at the same concentration. nih.gov While direct binding data for 1-(benzofuran-2-yl)-2-methylbutan-1-amine is not available, the existing research on similar structures suggests a potential for interaction with serotonergic and adrenergic receptors.

| Receptor Subtype | Compound | Affinity (Ki) / Activity |

| 5-HT2A | Various Benzofurans | Partial Agonists |

| 5-HT2B | Various Benzofurans | Agonists |

| α2-Adrenoceptor | (-)-BPAP | Specific Binding at 10 μM |

A primary mechanism of action for many psychoactive benzofuran derivatives is the modulation of monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). Research has shown that several benzofurans act as potent inhibitors of norepinephrine and serotonin uptake, with a lesser effect on dopamine uptake. nih.gov This profile is similar to that of methylenedioxymethamphetamine (MDMA). Furthermore, these compounds often act as monoamine releasers, a characteristic shared with classic amphetamines. nih.gov

For example, the related compound (-)-BPAP has been characterized as a catecholaminergic and serotonergic activity enhancer. nih.gov It enhances the release of these neurotransmitters in response to nerve impulses. This suggests that this compound may also function as a monoamine releasing agent and/or reuptake inhibitor.

| Transporter | Compound | Activity |

| SERT | Various Benzofurans | Uptake Inhibition & Release |

| DAT | Various Benzofurans | Uptake Inhibition & Release |

| NET | Various Benzofurans | Uptake Inhibition & Release |

The benzofuran scaffold is present in molecules that have been investigated for their enzyme inhibitory properties. Specifically, derivatives of benzofuran have been designed and synthesized as inhibitors of both monoamine oxidases (MAOs) and cholinesterases. nih.govnih.gov MAOs are crucial enzymes in the degradation of monoamine neurotransmitters, and their inhibition can lead to increased synaptic levels of these neurotransmitters. nih.gov Similarly, cholinesterase inhibitors prevent the breakdown of acetylcholine, a neurotransmitter important for cognitive function. nih.gov

For instance, certain benzofuran-thiazolylhydrazone derivatives have shown potent inhibitory activity against the MAO-A isoenzyme, with IC50 values in the nanomolar range. nih.gov Another study developed benzofuran-based hybrid compounds that exhibited cholinesterase inhibitory activity. nih.gov While the specific inhibitory potential of this compound has not been reported, its core structure suggests that it could potentially interact with these enzyme systems.

| Enzyme | Compound Class | Activity | IC50 Value |

| MAO-A | Benzofuran-Thiazolylhydrazone Derivatives | Inhibition | e.g., 0.073 ± 0.003 μM |

| Cholinesterase | Benzofuran-Based Hybrids | Inhibition | Not specified |

Cellular Signaling Pathway Investigations

The interaction of a compound with its molecular targets, such as receptors and transporters, initiates a cascade of intracellular events known as cellular signaling.

Many of the receptors targeted by benzofuran derivatives, including serotonin and adrenergic receptors, are G-protein coupled receptors (GPCRs). nih.gov The activation of these receptors by a ligand (agonist) triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins. innoprot.com For example, 5-HT2A receptors, which are known targets for some benzofurans, couple to Gq/11 proteins. researchgate.net

The specific G-protein signaling pathways activated by this compound would depend on its receptor binding profile. If it acts as an agonist at 5-HT2A receptors, it would likely initiate the Gq/11 pathway. Agonism at α2-adrenoceptors, as seen with (-)-BPAP, typically leads to the inhibition of adenylyl cyclase via Gi/o proteins. nih.gov

The activation of G-proteins subsequently modulates the activity of effector enzymes and ion channels, leading to changes in the concentration of intracellular second messengers. For instance, the Gq/11 pathway, activated by 5-HT2A receptors, stimulates phospholipase C, which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C, respectively.

Conversely, the Gi/o pathway, which is coupled to α2-adrenoceptors, inhibits adenylyl cyclase, resulting in a decrease in the levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Given the potential for this compound to interact with these GPCRs, it is plausible that it could modulate these second messenger systems, thereby influencing a wide range of cellular processes.

Structure Activity Relationship Sar and Computational Chemistry Studies

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of a compound is intrinsically linked to its three-dimensional structure and the chemical properties of its constituent functional groups. For 1-(Benzofuran-2-yl)-2-methylbutan-1-amine, the benzofuran (B130515) heterocycle, the amine functionality, the alkyl chain, and its stereochemistry are all critical determinants.

The benzofuran moiety, a fused ring system composed of a benzene (B151609) ring and a furan (B31954) ring, is a privileged scaffold in medicinal chemistry. mdpi.comnih.gov It is found in numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govrsc.org Its significance in ligand-target interactions stems from several key properties:

Aromaticity and Planarity : The planar, aromatic nature of the benzofuran ring allows for crucial π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket.

Hydrogen Bonding Capability : The oxygen atom within the furan ring can act as a hydrogen bond acceptor, forming a key interaction point with hydrogen bond donor residues in a target protein.

Structural Scaffold : The rigid structure of the benzofuran core serves as a scaffold, positioning the other functional groups (the amine and alkyl chain) in a specific orientation for optimal interaction with a target. mdpi.com

Studies on various benzofuran derivatives have shown that substitutions on the benzofuran core can significantly modulate biological activity, highlighting its essential role in anchoring the ligand to its target. researchgate.net

| Structural Feature | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Fused Aromatic Rings | π-π Stacking, Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Furan Oxygen | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| Overall Planar Structure | Van der Waals Forces | Leucine (Leu), Valine (Val), Alanine (Ala) |

The amine group and the attached alkyl chain are pivotal for fine-tuning the compound's binding affinity and selectivity.

Amine Functionality : Amines are critical functional groups in many drugs, primarily due to their ability to form strong interactions. stereoelectronics.orgnumberanalytics.com The primary amine in this compound can act as a hydrogen bond donor. stereoelectronics.org Under physiological pH, this amine is likely to be protonated, forming a positively charged ammonium (B1175870) ion. This allows for strong ionic interactions or salt bridges with negatively charged amino acid residues like aspartate or glutamate (B1630785) in a receptor's active site.

Alkyl Chain Conformation : The 2-methylbutan portion of the molecule contributes to its lipophilicity and steric profile. The length, branching, and conformation of this alkyl chain are crucial. nih.gov The chain's flexibility allows it to adopt various conformations to fit within a binding pocket. nih.gov The methyl group introduces a specific steric bulk that can enhance binding selectivity by favoring interactions with pockets of a particular shape and size while preventing binding to others. The chain's lipophilicity promotes hydrophobic interactions with the target.

The structure of this compound contains two chiral centers: one at the carbon atom bonded to the benzofuran ring and the amine group (C1), and another at the carbon with the methyl group (C2). This results in the possibility of four stereoisomers (two pairs of enantiomers).

Molecular Docking and Ligand-Target Interaction Simulations

Computational techniques like molecular docking are invaluable for predicting and analyzing how a ligand such as this compound might bind to a protein target. researchgate.net These simulations provide insights into the binding mode, affinity, and the key interactions that stabilize the ligand-protein complex. researchgate.net

Molecular docking simulations involve placing the 3D structure of the ligand into the binding site of a target protein and calculating the most stable binding poses. For benzofuran derivatives, docking studies against various targets, such as kinases and other enzymes, have identified common interaction patterns. researchgate.netnih.gov

These studies often reveal that the benzofuran ring settles into a hydrophobic pocket, stabilized by interactions with residues like leucine, valine, and alanine. atmiyauni.ac.in The amine group is frequently positioned to form hydrogen bonds or ionic interactions with polar or charged residues, such as aspartic acid or threonine. nih.gov For example, in docking studies of similar benzofuran hybrids against the EGFR kinase domain, key hydrogen bonding interactions were observed with residues Thr766 and Asp831. nih.gov

Docking programs calculate a "docking score" or binding energy (often in kcal/mol), which estimates the binding affinity between the ligand and the target. researchgate.net A lower (more negative) binding energy generally suggests a stronger, more stable interaction. By comparing the predicted binding affinities of a series of related compounds, researchers can prioritize which molecules to synthesize and test experimentally.

| Compound Type | Target Protein (Example) | Predicted Binding Energy Range (kcal/mol) | Reference Principle |

|---|---|---|---|

| Benzofuran-Triazole Hybrids | EGFR Kinase | -7.0 to -9.5 | Lower energy suggests higher affinity. nih.gov |

| Modified Benzofurans | Bacterial Proteins | -6.9 to -10.4 | Comparison with standard drugs helps gauge potential. researchgate.net |

| Benzofuran-Thiazole Hybrids | Matrix Metalloproteinase (MMP) | Variable based on substitution | Identifies key interaction points like hydrogen bonds. atmiyauni.ac.in |

From these simulations, a pharmacophore model can be developed. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. For a molecule like this compound, a potential pharmacophore model would likely include:

An aromatic ring feature corresponding to the benzofuran system.

A positive ionizable feature representing the protonated amine.

A hydrogen bond donor feature from the amine group.

A hydrophobic feature corresponding to the 2-methylbutan side chain.

This model serves as a template for designing new molecules with potentially improved potency and selectivity. nih.gov

Quantum Chemical Calculations and Molecular Dynamics Simulations

While specific, dedicated quantum chemical and molecular dynamics studies on this compound are not extensively available in peer-reviewed literature, its structural and electronic properties can be reliably predicted using established computational methodologies. The principles and expected outcomes for this compound are detailed below, based on computational studies performed on analogous benzofuran derivatives. researchgate.netsci-hub.se Such studies are crucial for understanding the molecule's behavior at an atomic level, providing insights into its stability, reactivity, and potential interactions.

Conformational Analysis and Energy Landscapes of the Compound

Conformational analysis is a computational method used to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. For this compound, conformational flexibility arises primarily from the rotation around the single bonds of its side chain.

The process involves a systematic exploration of the potential energy surface (PES) by rotating key dihedral angles. uni-muenchen.deq-chem.com A relaxed PES scan is typically performed using Density Functional Theory (DFT) methods, where for each incremental change in a specific dihedral angle, the rest of the molecule's geometry is optimized to find the lowest energy structure. readthedocs.ioq-chem.com This allows for the mapping of energy as a function of molecular shape.

For this compound, the critical dihedral angles for analysis would be:

τ1: Rotation around the C-C bond connecting the benzofuran ring to the amine-bearing carbon.

τ2: Rotation around the C-C bond between the amine-bearing carbon and the sec-butyl group.

The calculations would reveal a number of energy minima, corresponding to stable conformers, and the energy barriers that separate them. Studies on similar substituted benzofurans show that stable conformers are often separated by relatively small energy differences, typically in the range of 0.3 to 1.8 kcal/mol. researchgate.net This indicates that at room temperature, the compound likely exists as a dynamic equilibrium of several low-energy conformers.

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical yet scientifically plausible data for the most stable conformers based on typical findings for similar molecules.

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 | 60° | 180° | 0.00 | 55.8 |

| 2 | -60° | 180° | 0.00 | 55.8 |

| 3 | 180° | 60° | 0.85 | 11.2 |

| 4 | 180° | -60° | 0.85 | 11.2 |

| 5 | 60° | 60° | 1.50 | 2.5 |

The energy landscape derived from such an analysis provides a comprehensive view of the molecule's flexibility, which is a critical determinant of how it can interact with biological targets or other chemical species.

Electronic Structure Analysis (e.g., HOMO-LUMO) and Reactivity Predictions

Electronic structure analysis provides fundamental insights into the reactivity of a molecule. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.se

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to electrophiles.

LUMO: The innermost empty orbital, which acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from nucleophiles.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO). This gap is a crucial indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and has a higher chemical reactivity.

These properties are typically calculated using DFT at a level such as B3LYP/6-311G(d,p). researchgate.netrsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system, while the LUMO would also be distributed across this aromatic core.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. sci-hub.se

Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors This table presents representative values for a benzofuran amine derivative, calculated using DFT, to illustrate the expected electronic properties.

| Parameter | Formula | Definition | Predicted Value |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -5.85 eV |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -0.75 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Measure of chemical reactivity and stability | 5.10 eV |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 5.85 eV |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 0.75 eV |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons | 3.30 eV |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.55 eV |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; measure of reactivity | 0.196 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | Capacity of a species to accept electrons | 2.13 eV |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The calculated descriptors provide a quantitative prediction of its reactivity, indicating its potential behavior in chemical reactions. For instance, the electrophilicity index helps in comparing its electron-accepting capability with other reactants. sci-hub.se

Advanced Analytical Methodologies for Research of 1 Benzofuran 2 Yl 2 Methylbutan 1 Amine and Its Metabolites

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is the cornerstone of analytical chemistry for separating and quantifying complex mixtures. For a compound like 1-(Benzofuran-2-yl)-2-methylbutan-1-amine, a primary amine with a chiral center and a benzofuran (B130515) moiety, specific chromatographic approaches are required to achieve accurate and reliable results.

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a principal technique for the quantification of non-volatile compounds in research samples. The development of a robust HPLC method for this compound would typically involve reversed-phase chromatography. nih.gov

A standard approach would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. sielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. To ensure good peak shape and retention for the basic amine, the addition of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase is essential. sielc.com This protonates the amine, reducing peak tailing and improving chromatographic performance.

Method development would involve optimizing several parameters to achieve adequate separation from matrix components and potential metabolites.

Table 1: Typical Starting Parameters for HPLC Method Development

| Parameter | Condition | Rationale |

| Stationary Phase | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention for moderately nonpolar compounds like the target analyte. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile offers good elution strength and UV transparency. Formic acid ensures the analyte is in its ionic form for better peak symmetry. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temperature | 25-30 °C | Ensures reproducible retention times. |

| Detection | UV at ~245 nm and ~280 nm | The benzofuran ring exhibits strong UV absorbance, allowing for sensitive detection. |

| Injection Volume | 5-20 µL | Dependent on sample concentration and method sensitivity. |

Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute more strongly retained metabolites while maintaining good resolution for the parent compound. Validation of the method would include assessing linearity, accuracy, precision, and the limit of quantification (LOQ).

Application of Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, primary amines like this compound are polar and prone to adsorption on the GC column, leading to poor peak shape and low sensitivity. researchgate.net Therefore, derivatization is a mandatory step to increase volatility and thermal stability, and to improve chromatographic performance. rsc.orgnih.gov

Acylation is a common derivatization strategy for primary amines. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine group to form a stable, nonpolar, and volatile amide derivative. These fluorinated derivatives also significantly enhance sensitivity when using an electron capture detector (ECD).

Table 2: GC Derivatization and Analysis Parameters

| Step | Reagent/Parameter | Purpose |

| Derivatization | Trifluoroacetic anhydride (TFAA) in an aprotic solvent (e.g., ethyl acetate) | Converts the polar primary amine to a volatile and thermally stable trifluoroacetamide (B147638) derivative. |

| GC Column | Mid-polarity capillary column (e.g., 5% phenyl polysiloxane) | Provides good separation for a wide range of derivatized compounds. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | Separates the analyte from other sample components and derivatization byproducts. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides universal detection, while MS allows for positive identification based on mass spectra. nih.govresearchgate.netresearchgate.net |

The use of a mass spectrometer as a detector (GC-MS) is highly advantageous as it provides structural information, aiding in the unequivocal identification of the parent compound and its volatile metabolites. nih.gov

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS and HRMS) Techniques

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of compounds in complex biological matrices due to its high sensitivity and selectivity. researchgate.netlabcompare.com For this compound, an LC-MS/MS method would be developed using electrospray ionization (ESI) in positive ion mode, as the primary amine is readily protonated.

The method would operate in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the protonated molecular ion ([M+H]+) of the analyte, which is then fragmented in the collision cell. The second quadrupole selects a specific, stable fragment ion. This dual mass filtering provides exceptional selectivity and reduces matrix interference. nih.govnih.gov

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), offers an alternative and powerful approach. nih.govchromatographyonline.comwiley.com Instead of monitoring specific transitions, HRMS instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap analyzers measure the mass-to-charge ratio of ions with very high accuracy. This allows for the determination of the elemental composition of the parent drug and its metabolites, facilitating their identification in untargeted screening approaches, which is particularly useful for novel psychoactive substances. researchgate.netnih.gov

Table 3: Comparison of LC-MS/MS and LC-HRMS for Analysis

| Feature | LC-MS/MS (MRM) | LC-HRMS (Full Scan) |

| Primary Use | Targeted quantification | Targeted and untargeted screening, metabolite identification |

| Selectivity | Very High (based on precursor/product ion transition) | High (based on accurate mass) |

| Sensitivity | Excellent for target analytes | Very good, can be slightly less sensitive than targeted MRM |

| Data Acquired | Specific ion transitions | Full scan mass spectra |

| Metabolite ID | Requires prior knowledge of metabolites | Allows for retrospective data analysis to identify unknown metabolites |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center, its enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is critical. Chiral HPLC is the most common technique for this purpose. hplc.todaychromatographyonline.com

Method development for chiral separations often involves screening a variety of chiral stationary phases (CSPs). sigmaaldrich.com For primary amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclofructan-based CSPs are often successful. yakhak.orgnih.govresearchgate.netscirp.org Another effective approach for primary amines is the use of chiral crown ether-based CSPs. These phases show excellent selectivity for protonated primary amines through stereoselective host-guest interactions.

The mobile phase composition is also crucial for achieving enantiomeric resolution. researchgate.net In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are used. Small amounts of a basic additive, such as diethylamine, may be required to improve peak shape. chromatographyonline.com In reversed-phase or polar organic modes, acetonitrile or methanol-based mobile phases are employed.

Spectroscopic Techniques for Structural Elucidation of Metabolites

While chromatography is used to separate metabolites, spectroscopic techniques are required to determine their chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Pathway Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of unknown compounds, making it invaluable for identifying metabolites. nih.govtechnologynetworks.commdpi.comresearchgate.net Unlike mass spectrometry, which provides information on mass and fragmentation, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the complete mapping of its structure. nih.gov

For metabolite identification, samples are first analyzed using one-dimensional (1D) ¹H NMR to obtain an overview of the metabolic profile. thermofisher.com However, due to the complexity of biological samples, signals from different metabolites often overlap. Therefore, two-dimensional (2D) NMR experiments are essential for structural elucidation.

Key 2D NMR experiments for metabolite identification include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together fragments of the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to, providing carbon chemical shift information which is highly diagnostic of the type of functional group.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are two or three bonds apart, allowing the connection of the fragments identified by COSY.

By analyzing the changes in chemical shifts and coupling patterns between the parent drug and its metabolites, the site of metabolic modification (e.g., hydroxylation of the aromatic ring, N-dealkylation, or oxidation of the alkyl chain) can be precisely determined. This information is crucial for mapping the complete metabolic pathways of this compound. researchgate.netnih.govresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the structural elucidation of metabolites. ijpras.comsemanticscholar.org Modern HRMS instruments, including Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provide highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). ijpras.com This precision allows for the determination of the elemental composition of a metabolite, which is the first critical step in its identification. ijpras.com

In the analysis of this compound, HRMS facilitates the detection of mass shifts between the parent drug and its metabolites, indicating specific metabolic transformations. Common metabolic pathways for psychoactive compounds include hydroxylation, N-dealkylation, oxidation, and glucuronidation. For structurally similar benzofuran analogues like 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), metabolites have been identified that involve modifications such as hydroxylation of the aromatic ring and subsequent carboxylation. nih.govresearchgate.net

The process of metabolite identification using LC-HRMS involves:

Full-Scan Analysis: Acquiring high-resolution mass spectra to detect all ionizable compounds in a sample.

Data Mining: Using software to search for predicted metabolites based on common biotransformations or to find unexpected signals that differ from a control sample.

Tandem Mass Spectrometry (MS/MS): Fragmenting the potential metabolite ions to obtain structural information. The fragmentation pattern of a metabolite is often compared to that of the parent compound to pinpoint the site of metabolic modification. theanalyticalscientist.com

This combined approach of accurate mass measurement and detailed fragmentation analysis enables a high degree of confidence in the structural assignment of metabolites, even without authentic reference standards. theanalyticalscientist.comresearchgate.net

Table 1: Plausible Phase I Metabolites of this compound Identified by LC-HRMS This table is illustrative, based on common metabolic pathways for analogous compounds.

| Plausible Metabolite | Metabolic Reaction | Mass Shift (Da) | Elemental Composition Change |

|---|---|---|---|

| Hydroxy-1-(benzofuran-2-yl)-2-methylbutan-1-amine | Aromatic or Aliphatic Hydroxylation | +15.9949 | +O |

| Dihydroxy-1-(benzofuran-2-yl)-2-methylbutan-1-amine | Dihydroxylation | +31.9898 | +O2 |

| 1-(Benzofuran-2-yl)-2-methylbutan-1-one | Deamination/Oxidation | -1.0078 | -NH3 +O |

| Carboxy-amphetamine analogue | Benzofuran Ring Opening and Oxidation | +31.9898 | +O2 |

Optimized Sample Preparation Protocols for Biological Matrices

The analysis of this compound and its metabolites in biological matrices such as blood, urine, and brain tissue presents a significant challenge due to the complexity of these samples. nih.gov Effective sample preparation is essential to remove interfering substances like proteins, lipids, and salts, and to concentrate the analytes of interest, thereby enhancing the sensitivity and reliability of the analytical method. researchgate.net

Several advanced extraction techniques are employed to isolate psychoactive substances from biological fluids. nih.gov The choice of method depends on the properties of the analyte, the nature of the matrix, and the desired sample throughput.

Solid-Phase Extraction (SPE): This is a widely used and highly effective technique for cleaning up and concentrating analytes. unitedchem.comnih.gov SPE utilizes a solid sorbent material packed into a cartridge. For amine-containing compounds like this compound, mixed-mode cation-exchange cartridges are often preferred. These cartridges can retain the basic amine group through ionic interactions and the benzofuran moiety through hydrophobic interactions, allowing for a rigorous washing procedure to remove matrix interferences. unitedchem.comnih.gov The analytes are then eluted with a specific solvent mixture, often an organic solvent modified with a base like ammonium (B1175870) hydroxide. oup.com

Liquid-Liquid Extraction (LLE): LLE is a classic technique that partitions analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. By adjusting the pH of the aqueous sample to a basic level, the amine group of the target compound is deprotonated, making the molecule more soluble in an organic solvent. While effective, LLE can be labor-intensive and may result in the formation of emulsions.

Supported Liquid Extraction (SLE): SLE is a more modern alternative to LLE that uses a solid, inert support material (e.g., diatomaceous earth) to immobilize the aqueous sample. mdpi.com An immiscible organic solvent is then passed through the support, extracting the analytes in a manner analogous to LLE but avoiding issues like emulsion formation and offering better reproducibility. mdpi.comresearchgate.net

Table 2: Comparison of Extraction Techniques for Benzofuran Amines in Biological Fluids

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid phase | High selectivity and recovery; excellent sample cleanup; easily automated. oup.com | Method development can be complex; higher cost per sample. |

| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases | Low cost; high capacity. | Labor-intensive; emulsion formation; large solvent volumes. researchgate.net |

| Supported Liquid Extraction (SLE) | LLE performed on a solid support | No emulsion formation; high reproducibility; lower solvent use than LLE; can be automated. mdpi.com | Lower capacity than LLE; potential for matrix effects if not optimized. |

To understand the neurochemical effects of this compound, it is crucial to measure its concentration and that of its metabolites in the brain.

In Vivo Microdialysis: This is a powerful technique for continuously monitoring the concentration of unbound, extracellular substances in specific brain regions of living animals. nih.govpronexusanalytical.com A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotactically implanted into a target brain area. nih.gov A physiological solution (perfusate) is slowly pumped through the probe, and molecules from the brain's extracellular fluid diffuse across the membrane into the perfusate, which is then collected for analysis by a highly sensitive technique like LC-MS/MS. nih.gov This method allows for the correlation of neurochemical changes with behavioral observations in real-time. pronexusanalytical.com

Tissue Homogenate Preparation: For measuring the total concentration of a drug and its metabolites (both intra- and extracellular) in the brain, post-mortem tissue analysis is performed. The brain tissue is rapidly dissected and then homogenized. nextadvance.com Homogenization involves mechanically disrupting the tissue in a specific buffer to release the cellular contents. mdpi.com Bead-beating homogenizers are commonly used for this purpose. homogenizers.netoup.com The resulting homogenate is a uniform suspension that can be centrifuged to separate cellular debris. The supernatant can then be subjected to an extraction procedure (like SPE or LLE) to isolate the analytes before instrumental analysis. homogenizers.net

Table 3: Key Parameters for Neurochemical Analysis Methods

| Parameter | In Vivo Microdialysis | Tissue Homogenization |

|---|---|---|

| Measurement | Unbound, extracellular concentration | Total (intra- and extracellular) concentration |

| Temporal Resolution | High (minutes) | Single time point (post-mortem) |

| Sample Type | Dialysate fluid | Tissue homogenate supernatant |

| Key Equipment | Stereotaxic frame, micro-infusion pump, fraction collector | Homogenizer (e.g., bead beater, sonicator), centrifuge |

| Primary Application | Pharmacokinetic/pharmacodynamic (PK/PD) studies; neurotransmitter release | Overall drug distribution and accumulation in tissue |

Compound Index

Metabolic Transformations of 1 Benzofuran 2 Yl 2 Methylbutan 1 Amine in Pre Clinical Systems

In Vitro Metabolic Studies Using Subcellular Fractions and Cell Lines

In vitro experimental systems, including liver microsomes, cytosol, and specific cell lines, are instrumental in elucidating the metabolic pathways of new chemical entities. These systems allow for the identification of primary metabolites and the enzymes responsible for their formation.

Identification of Phase I Biotransformation Pathways (e.g., Hydroxylation, N-Dealkylation, Oxidative Cleavage)

Phase I metabolism introduces or exposes functional groups on the parent molecule, typically increasing its polarity. researchgate.netnih.gov For 1-(Benzofuran-2-yl)-2-methylbutan-1-amine, several Phase I pathways are anticipated based on its chemical structure and data from related compounds.

Studies on analogous 2-aminopropyl-benzofurans, such as 6-MAPB (N-methyl-6-(2-aminopropyl)benzofuran), have identified key metabolic transformations in rat urine and human liver preparations. nih.govresearchgate.net One of the primary pathways observed for N-methylated benzofuran (B130515) derivatives is N-dealkylation , which would convert this compound to its corresponding primary amine. nih.govresearchgate.net

Another significant metabolic route for similar compounds involves hydroxylation . This can occur on the benzofuran ring system or the alkyl side chain. For instance, the metabolism of 6-APB and 6-MAPB leads to hydroxylated metabolites. nih.govresearchgate.net Furthermore, more complex biotransformations involving oxidative cleavage of the benzofuran ring have been observed, leading to the formation of metabolites like 4-carboxymethyl-3-hydroxy methamphetamine from 6-MAPB. nih.govresearchgate.net

Table 1: Predicted Phase I Metabolic Pathways for this compound Based on Analogous Compounds

| Metabolic Pathway | Predicted Metabolite | Supporting Evidence from Analogs |

| N-Dealkylation | This compound | Observed as a major pathway for 6-MAPB. nih.govresearchgate.net |

| Aromatic Hydroxylation | Hydroxylated benzofuran derivative | Common metabolic route for benzofuran compounds. nih.gov |

| Aliphatic Hydroxylation | Hydroxylated butyl side chain derivative | A potential site for oxidation. |

| Oxidative Ring Cleavage | Carboxymethyl and hydroxy metabolites | A major metabolic fate for 6-APB and 6-MAPB. nih.govresearchgate.net |

Elucidation of Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I reactions, the modified, more polar metabolites can undergo Phase II conjugation. longdom.orgdrughunter.com These reactions involve the addition of endogenous molecules, such as glucuronic acid or sulfate, to further increase water solubility and facilitate excretion. nih.gov

While specific data for this compound is absent, it is highly probable that its hydroxylated metabolites would be substrates for glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation , catalyzed by sulfotransferases (SULTs). drughunter.comnih.gov The primary amine group could also potentially undergo conjugation.

Table 2: Predicted Phase II Conjugation Reactions for Metabolites of this compound

| Conjugation Reaction | Substrate (Phase I Metabolite) | Predicted Conjugate |

| Glucuronidation | Hydroxylated metabolites | O-glucuronide conjugate |

| Sulfation | Hydroxylated metabolites | O-sulfate conjugate |

Characterization of Cytochrome P450 (CYP) Isozyme Contribution to Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for Phase I metabolic reactions. nih.govnih.gov Identifying the specific CYP isozymes involved in the metabolism of a compound is crucial for predicting potential drug-drug interactions.

Based on studies of the structurally related compound 6-MAPB, the N-demethylation is mediated by several CYP isozymes. The key contributors identified were CYP1A2, CYP2D6, and CYP3A4 . nih.gov It is therefore plausible that these same enzymes play a significant role in the metabolism of this compound.

Table 3: Predicted Cytochrome P450 Isozymes Involved in the Metabolism of this compound

| CYP Isozyme | Predicted Metabolic Reaction | Evidence from Analogs |

| CYP1A2 | N-Dealkylation, Hydroxylation | Involved in the N-demethylation of 6-MAPB. nih.gov |

| CYP2D6 | N-Dealkylation, Hydroxylation | Involved in the N-demethylation of 6-MAPB. nih.gov |

| CYP3A4 | N-Dealkylation, Hydroxylation | Involved in the N-demethylation of 6-MAPB. nih.gov |

In Vivo Metabolic Profiling in Animal Models

In vivo studies in animal models, such as rats, are essential to understand the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME) of a compound.

Analysis of Excretion Profiles of Parent Compound and Metabolites

The routes and rates of excretion of the parent compound and its metabolites are determined through analysis of urine, feces, and bile. For the benzofuran derivative buagafuran, studies in rats showed that the total recovery of a radioactive dose was approximately 80%, with 51.2% excreted in the urine and 28.7% in the feces. nih.gov Bile was also identified as a major route of elimination, accounting for 45.4% of the dose. nih.gov This suggests that both renal and fecal routes are important for the excretion of benzofuran-type compounds and their metabolites.

Investigation of Tissue Distribution and Accumulation of Metabolic Products

Understanding the distribution of a compound and its metabolites within the body can provide insights into its potential sites of action and toxicity. In studies with radiolabeled buagafuran in rats, radioactivity was widely distributed among the tissues examined. nih.gov The highest concentrations were observed in the gastrointestinal tract, followed by the liver and kidneys, which are key organs in metabolism and excretion. nih.gov

Enzyme Kinetics of Metabolic Pathways and Their Regulation

The study of the enzyme kinetics of a compound's metabolic pathways is crucial for understanding its pharmacokinetics and potential for drug-drug interactions. This involves characterizing the enzymes responsible for metabolism and quantifying their activity. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the specific data concerning the enzyme kinetics and metabolic regulation of this compound. Detailed research findings, including kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are not documented for this specific molecule.

In the absence of direct data, a general discussion based on the metabolism of structurally related benzofuran and alkylamine compounds can provide a speculative framework for the potential metabolic fate of this compound. It is critical to emphasize that the following information is not based on studies of the target compound and should be interpreted with caution.

General Principles of Benzofuran and Alkylamine Metabolism

The metabolism of xenobiotics, including compounds with benzofuran and alkylamine moieties, is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, predominantly in the liver. nih.gov These enzymes are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis to increase the polarity of the compound, facilitating its excretion. nih.gov

For structurally similar compounds, such as other aminopropyl-benzofurans, specific CYP isozymes have been identified as key players in their metabolism. For instance, the N-demethylation of N-methyl-6-(2-aminopropyl)benzofuran (6-MAPB) has been shown to be mediated by CYP1A2, CYP2D6, and CYP3A4. nih.gov Given the secondary amine structure of this compound, it is plausible that similar CYP enzymes would be involved in its biotransformation.

Potential metabolic pathways for alkylamines include N-dealkylation and N-hydroxylation. researchgate.net The benzofuran ring itself may also be subject to metabolic transformations, such as hydroxylation at various positions on the aromatic ring, or even cleavage of the furan (B31954) ring, as has been observed for other benzofuran-containing molecules. mdpi.com

Enzyme Kinetics (Hypothetical)

The kinetics of these potential metabolic reactions would be expected to follow the Michaelis-Menten model, which describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate.

Vmax would represent the maximum rate of metabolism of this compound by a specific enzyme system when it is saturated with the substrate.

Km would be the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the compound. A low Km value would suggest a high affinity.

Without experimental data, it is impossible to provide a data table with these kinetic parameters for this compound. The table below is a hypothetical representation of what such data might look like for a potential metabolic pathway, based on general knowledge of drug metabolism.

Hypothetical Enzyme Kinetics for a Potential Metabolic Pathway of this compound

| Metabolic Pathway | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) |

|---|---|---|---|

| N-Dealkylation | CYP3A4 | Data Not Available | Data Not Available |

| Aromatic Hydroxylation | CYP2D6 | Data Not Available | Data Not Available |

Regulation of Metabolic Pathways

Induction: If this compound or a co-administered drug were to induce the expression of its metabolizing enzymes (e.g., CYP3A4), this could lead to an increased rate of its own metabolism, potentially reducing its systemic exposure and efficacy.

Inhibition: Conversely, if this compound or another substance were to inhibit these enzymes, its metabolism would be slowed, leading to higher plasma concentrations and an increased risk of concentration-dependent effects. Inhibition can be reversible or irreversible (mechanism-based inhibition). researchgate.net

Future Research Directions and Emerging Avenues for 1 Benzofuran 2 Yl 2 Methylbutan 1 Amine Research

Development of Novel Analogues with Enhanced Receptor Selectivity and Potency

A primary avenue for future research lies in the systematic structural modification of 1-(Benzofuran-2-yl)-2-methylbutan-1-amine to develop novel analogues with improved pharmacological properties. The benzofuran (B130515) core is a privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govmdpi.com Research on related benzofuran structures has demonstrated that targeted substitutions can significantly enhance potency and selectivity for specific biological targets. nih.govmdpi.com

Future medicinal chemistry efforts could focus on several key modifications:

Substitution on the Benzofuran Ring: Introducing various substituents (e.g., halogens, methyl groups, or trifluoromethyl groups) at different positions on the benzofuran ring could modulate the compound's electronic and steric properties, potentially leading to enhanced binding affinity for specific receptors. nih.gov For instance, studies on benziodarone (B1666584) analogues revealed that substituents at the 4-position of the benzofuran ring were crucial for potent and selective binding to transthyretin. nih.gov

Stereochemical Exploration: The chiral center at the 1-position of the butan-1-amine chain is a critical feature. Synthesizing and evaluating individual enantiomers is essential, as stereoisomers often exhibit different pharmacological activities and metabolic fates.

The goal of these synthetic efforts would be to create a library of analogues for screening against a panel of receptors. Benzofurans have shown activity at monoamine transporters and serotonin (B10506) receptors, profiles that suggest potential applications in neuroscience. nih.gov By systematically altering the structure of this compound, researchers could fine-tune its interaction with these targets to achieve higher selectivity and potency, minimizing off-target effects.

| Modification Strategy | Rationale | Example from Related Compounds |

| Benzofuran Ring Substitution | Modulate electronic/steric properties for enhanced target binding. | Introduction of halogens at the 4-position of benziodarone analogues enhanced binding to transthyretin. nih.gov |

| Amine Group Modification | Alter basicity, hydrogen bonding, and pharmacokinetic properties. | N-alkylation of amine side chains is a common strategy to modulate receptor affinity. |

| Stereochemical Analysis | Isolate and test individual enantiomers for differential activity. | Chirality is often a key determinant of pharmacological effect in amine-containing drugs. yale.edu |

Exploration of the Compound as a Chemical Probe for Biological Systems

Chemical probes are small molecules used to study biological systems and elucidate the function of specific proteins. Given their intrinsic fluorescence and thermal stability, benzofuran derivatives are well-suited for development as chemical probes. nih.gov this compound could be explored as a scaffold for creating such tools.

Future research could involve:

Fluorescent Labeling: The benzofuran moiety's inherent fluorescence could be optimized through chemical modification to create probes for fluorescence microscopy and other imaging applications. These probes could be used to visualize the localization and dynamics of their target proteins within cells. nih.gov

Affinity-Based Probes: By attaching a reactive group or a photo-affinity label to the molecule, it could be converted into a probe that covalently binds to its biological target. This would enable the identification and isolation of target proteins, facilitating a deeper understanding of the compound's mechanism of action.

Target Deconvolution: If the compound shows a desirable biological effect in cell-based assays, but its direct molecular target is unknown, probe-based strategies would be instrumental in identifying the specific proteins it interacts with.

The development of a chemical probe based on the this compound structure would provide an invaluable tool for chemical biology, helping to unravel complex biological pathways and validate new drug targets. nih.gov

Advancements in Asymmetric Synthesis and Large-Scale Production Methods

The presence of a chiral center in this compound makes its stereoselective synthesis a crucial aspect of its development. While numerous methods exist for the synthesis of benzofurans and chiral amines, developing an efficient, scalable, and enantioselective route for this specific compound is a key research objective. researchgate.netyale.edu

Future work in this area should focus on:

Catalytic Asymmetric Synthesis: Exploring various chiral catalysts, such as those based on transition metals or organocatalysts, to achieve high enantioselectivity in the key bond-forming reactions. researchgate.netyale.edu For example, the use of chiral reagents like tert-butanesulfinamide has been highly successful in the asymmetric synthesis of a wide variety of chiral amines on both laboratory and industrial scales. yale.edu

Process Optimization: Once an effective asymmetric route is established, optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) will be necessary to maximize yield, reduce costs, and ensure scalability.

Flow Chemistry: Investigating the use of continuous flow reactors for the synthesis could offer advantages in terms of safety, efficiency, and scalability for large-scale production, which is essential for further preclinical and potential clinical development.

Achieving a robust and cost-effective synthesis is fundamental to enabling the extensive biological evaluation and further development of this compound and its analogues.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Pharmacological Research

Omics technologies offer a powerful, systems-level approach to understanding the pharmacological effects of a compound. nih.govmdpi.com Applying proteomics and metabolomics to the study of this compound could provide comprehensive insights into its mechanism of action, off-target effects, and potential biomarkers of response. nih.govmdpi.com

Future research avenues include:

Proteomic Profiling: Using mass spectrometry-based proteomics to analyze changes in protein expression and post-translational modifications in cells or tissues treated with the compound. nih.gov This can help identify the signaling pathways modulated by the compound and reveal its molecular targets. mdpi.com

Metabolomic Analysis: Employing metabolomics to measure changes in the levels of endogenous small-molecule metabolites following compound treatment. esmed.org This can uncover alterations in metabolic pathways and provide a functional readout of the compound's biological activity. nih.gov

Multi-Omics Integration: Combining proteomics, metabolomics, and genomics data can provide a more holistic understanding of the drug's effects and help to decipher complex causal relationships between target engagement and physiological outcomes. nih.gov

These unbiased, data-rich approaches can accelerate the pharmacological characterization of this compound, moving beyond a single-target perspective to a broader understanding of its impact on biological systems.

| Omics Technology | Application in Pharmacological Research | Potential Insights for the Compound |

| Proteomics | Identify changes in protein expression and post-translational modifications. nih.gov | Elucidate modulated signaling pathways and identify direct or indirect protein targets. mdpi.com |

| Metabolomics | Measure global changes in endogenous metabolite levels. esmed.org | Reveal alterations in metabolic pathways and functional biological activity. nih.gov |

| Multi-Omics | Integrate data from genomics, proteomics, and metabolomics. nih.gov | Provide a systems-level view of the compound's mechanism of action and effects. |

Computational Design and Virtual Screening for Next-Generation Benzofuran Amine Compounds

Computational methods are indispensable in modern drug discovery for accelerating the design and identification of new therapeutic agents. researchgate.netaip.org Applying these techniques to the this compound scaffold can guide the development of next-generation compounds with optimized properties.

Future computational research should involve:

Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding mode of this compound and its analogues within the target's active site. researchgate.net This information can guide the rational design of new derivatives with improved binding affinity.

Pharmacophore Modeling: Developing a 3D pharmacophore model based on the structures of active benzofuran compounds can be used to screen large virtual libraries of compounds to identify novel scaffolds with the potential for similar biological activity. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be performed to build mathematical models that correlate the chemical structures of a series of analogues with their biological activity. acs.org These models can then be used to predict the activity of newly designed compounds before their synthesis, prioritizing the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target receptor, helping to assess the stability of the interaction and the role of specific molecular interactions over time. researchgate.net

By integrating these computational approaches, researchers can more efficiently navigate the vast chemical space of benzofuran derivatives, prioritizing the synthesis and testing of compounds with the highest probability of success. nih.govaip.org

Q & A

Basic Research Question

- GC-MS : Detects volatile impurities and validates molecular ion peaks (e.g., m/z 189 for [M+H]+) .

- NMR : 1H and 13C NMR (DMSO-d6) resolve stereoisomers; 1H–13C HSQC/HMBC correlations confirm benzofuran-amine connectivity .

- HPLC-TOF : Quantifies purity (>98%) and detects polar byproducts .

How does this compound interact with serotonin receptors, and what methodological challenges arise?

Advanced Research Question

In vitro radioligand binding assays (e.g., 5-HT2A/2C receptors) show competitive displacement of [3H]ketanserin, suggesting partial agonist activity. However, discrepancies between in vitro IC50 (e.g., 150 nM) and in vivo efficacy (e.g., rodent models) may stem from blood-brain barrier permeability or metabolite interference . Molecular docking (AutoDock Vina) predicts binding poses but requires validation via site-directed mutagenesis .

What computational strategies are effective for predicting metabolic pathways?

Advanced Research Question

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) identify oxidation sites (e.g., methylbutanamine chain) and cytochrome P450-mediated N-dealkylation. MD simulations (AMBER) model hepatic microsomal stability . Experimental validation via LC-MS/MS of rat plasma metabolites is critical .

How does stereochemistry influence biological activity, and how can enantiomers be resolved?

Advanced Research Question

(S)-enantiomers exhibit higher affinity for monoamine transporters (e.g., SERT) compared to (R)-forms, as shown in chiral HPLC-separated samples (Chiralpak AD-H column). Circular dichroism (CD) spectra correlate absolute configuration with activity .

What are key differences between this compound and structural analogs like 5-APB or 6-APB?

Basic Research Question

| Compound | Substituent | Receptor Affinity | Metabolic Stability |

|---|---|---|---|

| This compound | Methylbutanamine chain | Moderate 5-HT2A (Ki = 120 nM) | Hepatic t1/2 = 2.5 h |

| 5-APB | Propylamine chain | High 5-HT2B (Ki = 15 nM) | Rapid N-oxidation |

| 6-APB | Cyclopropyl substitution | Dual 5-HT/DA activity | Enhanced BBB penetration |

How can researchers address contradictory data in receptor binding studies?

Advanced Research Question

Contradictions (e.g., variable Ki values across labs) may arise from assay conditions (e.g., membrane preparation methods). Standardization using reference ligands (e.g., LSD for 5-HT2A) and orthogonal assays (e.g., calcium flux vs. cAMP) improves reliability. Meta-analysis of published data (e.g., PubChem AID 1259361) identifies outliers .

What strategies mitigate oxidative degradation during storage?

Basic Research Question

Store under inert gas (N2/Ar) at −20°C in amber vials. Antioxidants (0.1% BHT) in ethanol solutions reduce free radical-mediated degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf life .

How do solvent effects influence reactivity in substitution reactions?

Advanced Research Question

Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions (e.g., amine alkylation), while protic solvents (MeOH) favor elimination byproducts. DFT solvation models (SMD) predict solvent-dependent activation energies (ΔG‡) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.